molecular formula C7H6Cl3NO B1272818 2-Trichloroacetyl-1-methylpyrrole CAS No. 21898-65-7

2-Trichloroacetyl-1-methylpyrrole

Cat. No. B1272818
Key on ui cas rn: 21898-65-7
M. Wt: 226.5 g/mol
InChI Key: LWGNISUGCOYWRL-UHFFFAOYSA-N
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Patent
US09321774B2

Procedure details

NBS (N-Bromosuccinimide, 2.36 g, 13.24 mmol, 1.0 equiv.) was added to a stirred solution of 2-(trichloroacetyl)-1-methylpyrrole (2) (3 g, 13.24 mmol, 1.0 equiv.) in anhydrous THF (35 mL) at −10° C. The reaction mixture was kept at −10° C. for 2 hours and then left to reach room temperature (ca. 4 hours). Excess THF was evaporated in vacuum and the solid was re-dissolved in a mixture of EtOAc/n-hexane (1:9). The resulting mixture was filtered through a plug of silica, and the filtrate was evaporated in vacuo. The resulting solid was recrystallised from n-hexane to give 3 (3.55 g, 88%). IR (FTIR, vmax/cm−1): 3148, 2956, 1669 (C═O), 1458, 1215, 1189, 1062, 923, 842, 823, 748, 678; 1H-NMR (CDCl3, 400 MHz) δ 7.46 (1H, d, J=2.0 Hz), 6.95 (1H, d, J=1.6 Hz) 3.95 (3H, s); 13C NMR (CDCl3, 100 MHz): δ 172.4, 132.8, 124.6, 132.2, 96.1, 38.7; EIMS m/z (+EI) calc. for C7H5BrCl3NO (M)+ 305.38, LCMS analysis found 306.86 (M+H)+
Name
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[Cl:9][C:10]([Cl:20])([Cl:19])[C:11]([C:13]1[N:14]([CH3:18])[CH:15]=[CH:16][CH:17]=1)=[O:12]>C1COCC1>[Br:8][C:16]1[CH:17]=[C:13]([C:11](=[O:12])[C:10]([Cl:9])([Cl:19])[Cl:20])[N:14]([CH3:18])[CH:15]=1

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
3 g
Type
reactant
Smiles
ClC(C(=O)C=1N(C=CC1)C)(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
(ca. 4 hours)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Excess THF was evaporated in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the solid was re-dissolved in a mixture of EtOAc/n-hexane (1:9)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a plug of silica
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallised from n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(N(C1)C)C(C(Cl)(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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